

CAS number and molecular formula for Salvinorin A propionate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-------------------------|-----------|
| Compound Name: | Salvinorin A propionate | |
| Cat. No.: | B163338 | Get Quote |

Salvinorin A Propionate: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of **Salvinorin A propionate**, a semi-synthetic derivative of the potent naturally occurring hallucinogen Salvinorin A. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental applications of this compound.

Core Compound Information

Salvinorin A propionate is a neoclerodane diterpenoid and a selective partial agonist of the kappa-opioid receptor (KOR). Its chemical modifications distinguish it from its parent compound, Salvinorin A, leading to a unique pharmacological profile.

| Identifier | Value | Source |
|-------------------|---|--------|
| CAS Number | 689295-71-4 | [1] |
| Molecular Formula | C24H30O8 | |
| Synonyms | Divinorin A Propionate, Sal A Propionate, Sal-2-propionate, Salvinorinyl-2-propionate | |



Pharmacological Data

Salvinorin A propionate's primary mechanism of action is through its interaction with the kappa-opioid receptor. The following table summarizes its key pharmacological parameters.

| Parameter | Value | Assay Conditions | Source |
|-------------------------------|---|---|--------|
| Binding Affinity (Ki) | 32.6 nM | Human к-opioid receptor | [1] |
| Functional Activity (EC50) | 4.7 nM | Inhibition of adenylate cyclase in HEK293 cells transfected with human KOR | [1] |
| Receptor Selectivity | Selective for KOR over μ, δ, and ORL-1 opioid receptors. No significant effect at serotonin, dopamine, muscarinic, or adrenergic receptors. | [1] | |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological properties of **Salvinorin A propionate** and related compounds.

Radioligand Binding Assay for Kappa-Opioid Receptor

This protocol is used to determine the binding affinity of a test compound to the kappa-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

- HEK293 cells stably expressing the human kappa-opioid receptor (OPRK1).
- Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.



- Radioligand: [3H]-U69,593 (a selective KOR agonist).
- Wash buffer: 50 mM Tris-HCl, pH 7.4.
- Test compound (e.g., Salvinorin A propionate).
- Unlabeled Salvinorin A (for positive control).
- Scintillation vials and fluid.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Membrane Preparation:
 - Culture HEK293-OPRK1 cells to confluence.
 - Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
 - Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration.
- Binding Assay:
 - In a 96-well plate, add a specific amount of membrane preparation (typically 20-40 μg of protein).
 - Add the radioligand [3H]-U69,593 to a final concentration of approximately 1 nM.



- Add the test compound at various concentrations. For control wells, add unlabeled
 Salvinorin A (for non-specific binding) or buffer (for total binding).
- Incubate the plate at 25°C for 60 minutes.
- Filtration and Counting:
 - Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
 - Wash the filters three times with ice-cold wash buffer.
 - Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
 - Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

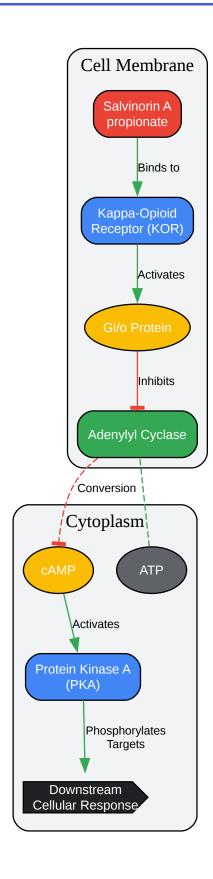


Foundational & Exploratory

Check Availability & Pricing







Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CAS number and molecular formula for Salvinorin A propionate]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b163338#cas-number-and-molecular-formula-for-salvinorin-a-propionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com